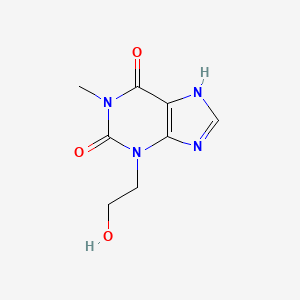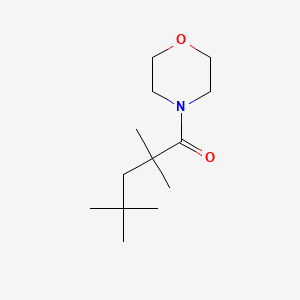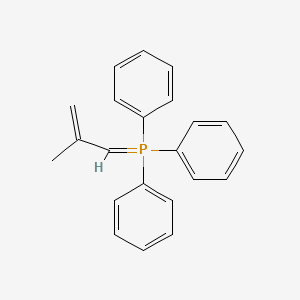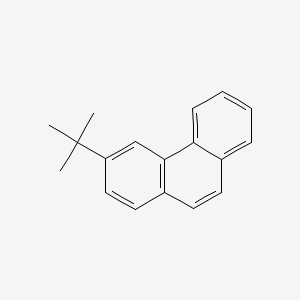![molecular formula C22H18O B14692800 1,1'-[Oxybis(methylene)]dinaphthalene CAS No. 35310-62-4](/img/structure/B14692800.png)
1,1'-[Oxybis(methylene)]dinaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(1-naphthylmethyl) ether is an organic compound with the molecular formula C22H18O. It is a type of ether, characterized by the presence of two 1-naphthylmethyl groups attached to an oxygen atom. This compound is of interest in various fields of chemistry due to its unique structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The most common method for synthesizing bis(1-naphthylmethyl) ether is through the Williamson ether synthesis. This involves the reaction of 1-naphthylmethanol with a strong base, such as sodium hydride, to form the corresponding alkoxide. The alkoxide then reacts with 1-naphthylmethyl chloride in an S_N2 reaction to produce bis(1-naphthylmethyl) ether .
Industrial Production Methods
In an industrial setting, the production of bis(1-naphthylmethyl) ether can be achieved through continuous processes. One such method involves the use of methanol and naphthol as raw materials, with organic acids as catalysts. The process includes steps such as reflux reaction, neutralization, washing, and distillation to achieve high purity and yield .
化学反応の分析
Types of Reactions
Bis(1-naphthylmethyl) ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert it to naphthylmethyl alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ether linkage is cleaved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acidic conditions, such as the use of hydrochloric acid, can facilitate the cleavage of the ether bond.
Major Products
Oxidation: Naphthoquinones
Reduction: Naphthylmethyl alcohols
Substitution: Naphthol and corresponding alkyl halides
科学的研究の応用
Bis(1-naphthylmethyl) ether has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its use in the development of nonsteroidal anti-inflammatory drugs.
Industry: It is used in the production of perfumes and as an intermediate in the synthesis of other chemicals.
作用機序
The mechanism of action of bis(1-naphthylmethyl) ether involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to changes in their activity. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes such as inflammation and microbial growth .
類似化合物との比較
Similar Compounds
1,4-Bis(chloromethyl)naphthalene: This compound has similar structural features but contains chlorine atoms instead of ether linkages.
2-Methoxynaphthalene:
Uniqueness
Bis(1-naphthylmethyl) ether is unique due to its symmetrical structure and the presence of two 1-naphthylmethyl groups. This gives it distinct chemical properties and reactivity compared to other naphthalene derivatives.
特性
CAS番号 |
35310-62-4 |
|---|---|
分子式 |
C22H18O |
分子量 |
298.4 g/mol |
IUPAC名 |
1-(naphthalen-1-ylmethoxymethyl)naphthalene |
InChI |
InChI=1S/C22H18O/c1-3-13-21-17(7-1)9-5-11-19(21)15-23-16-20-12-6-10-18-8-2-4-14-22(18)20/h1-14H,15-16H2 |
InChIキー |
OKQDLSOSWLNGHR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2COCC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



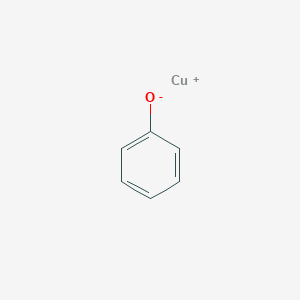
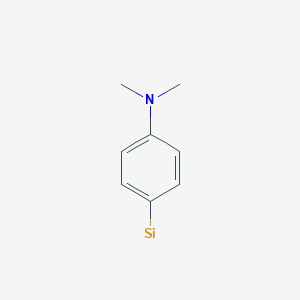
![Benz[a]anthracene, 4,7-dimethyl-](/img/structure/B14692741.png)
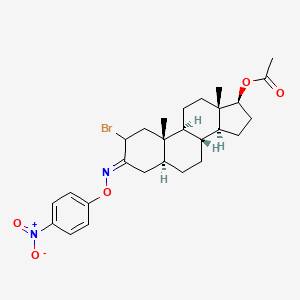

![4-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14692752.png)
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)

